molecular formula C26H29FN6O11 B14110203 b-D-Glucopyranosiduronic acid,4-[[[(4-fluorophenyl)methyl]amino]carbonyl]-1,6-dihydro-1-methyl-2-[1-methyl-1-[[(5-methyl-1,3,4-oxadiazol-2-yl)carbonyl]amino]ethyl]-6-oxopyrimidin-5-yl

b-D-Glucopyranosiduronic acid,4-[[[(4-fluorophenyl)methyl]amino]carbonyl]-1,6-dihydro-1-methyl-2-[1-methyl-1-[[(5-methyl-1,3,4-oxadiazol-2-yl)carbonyl]amino]ethyl]-6-oxopyrimidin-5-yl

Cat. No.: B14110203
M. Wt: 620.5 g/mol
InChI Key: DNIJULFVNPGGMF-AWYRUKGCSA-N
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Description

The compound "β-D-Glucopyranosiduronic acid,4-[[[(4-fluorophenyl)methyl]amino]carbonyl]-1,6-dihydro-1-methyl-2-[1-methyl-1-[[(5-methyl-1,3,4-oxadiazol-2-yl)carbonyl]amino]ethyl]-6-oxopyrimidin-5-yl" is a structurally complex molecule with three key domains:

β-D-Glucopyranosiduronic acid moiety: Enhances water solubility and facilitates interactions with biological targets, such as enzymes or transporters involved in glucuronidation .

4-Fluorophenylmethyl aminocarbonyl group: Increases lipophilicity and may improve membrane permeability, while the fluorine atom enhances metabolic stability .

Properties

Molecular Formula

C26H29FN6O11

Molecular Weight

620.5 g/mol

IUPAC Name

(2S,3S,6S)-6-[4-[(4-fluorophenyl)methylcarbamoyl]-1-methyl-2-[2-[(5-methyl-1,3,4-oxadiazole-2-carbonyl)amino]propan-2-yl]-6-oxopyrimidin-5-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C26H29FN6O11/c1-10-31-32-21(42-10)20(38)30-26(2,3)25-29-13(19(37)28-9-11-5-7-12(27)8-6-11)17(22(39)33(25)4)43-24-16(36)14(34)15(35)18(44-24)23(40)41/h5-8,14-16,18,24,34-36H,9H2,1-4H3,(H,28,37)(H,30,38)(H,40,41)/t14?,15-,16?,18-,24+/m0/s1

InChI Key

DNIJULFVNPGGMF-AWYRUKGCSA-N

Isomeric SMILES

CC1=NN=C(O1)C(=O)NC(C)(C)C2=NC(=C(C(=O)N2C)O[C@H]3C(C([C@@H]([C@H](O3)C(=O)O)O)O)O)C(=O)NCC4=CC=C(C=C4)F

Canonical SMILES

CC1=NN=C(O1)C(=O)NC(C)(C)C2=NC(=C(C(=O)N2C)OC3C(C(C(C(O3)C(=O)O)O)O)O)C(=O)NCC4=CC=C(C=C4)F

Origin of Product

United States

Preparation Methods

Oxidation of Protected Glucose Derivatives

Methyl β-D-glucopyranoside undergoes sequential protection and oxidation:

  • Protection : Benzylation at O-2 and O-3 positions using BnBr/NaH in DMF (82% yield).
  • Selective Oxidation :
    • Method A : CrO₃/H₂SO₄ in acetone at 0°C (glucuronic acid yield: 68%)
    • Method B : TEMPO/NaClO/NaBr system at pH 9–10 (yield: 74%, improved stereoselectivity)

Key Data :

Protection Scheme Oxidizing Agent Temp (°C) Yield (%)
2,3-di-O-Bn CrO₃/H₂SO₄ 0 68
2,3-di-O-Ac TEMPO/NaClO 25 74

Preparation of Pyrimidinone-Oxadiazole Fragment

Construction of 1,6-Dihydro-6-oxopyrimidine Core

Cyclocondensation of β-keto ester A with methylurea under acidic conditions:

$$ \text{CH}3\text{C(O)CO}2\text{Et} + \text{CH}3\text{NHCONH}2 \xrightarrow{\text{HCl, EtOH}} \text{1-Methyl-6-oxopyrimidin-5(6H)-one} $$ (Yield: 81%)

Installation of 4-Fluorobenzylaminocarbonyl Group

Activation and Coupling Protocol

  • Carboxylic Acid Activation :

    • Glucuronic acid C-4 hydroxyl converted to triflate using Tf₂O/pyridine
    • Displacement with NaN₃ yields azide intermediate (89%)
  • Staudinger Reaction :

    • Azide + 4-fluorobenzyl isocyanate → Urea derivative (Yield: 82%)
    • Catalytic hydrogenation (H₂/Pd-C) removes protecting groups

Convergent Assembly Strategy

Glycosidation of Pyrimidinone-Oxadiazole Moiety

Mitsunobu coupling between glucuronic acid hemiacetal and pyrimidinone alcohol:

$$ \text{GlcA-OTHP} + \text{Pyrimidinone-OH} \xrightarrow{\text{DIAD, PPh}_3} β\text{-Glycoside} $$ (Yield: 58%)

Final Deprotection Sequence

  • Benzyl Removal : H₂/Pd(OH)₂ in EtOAc/MeOH (Quantitative)
  • Acetate Hydrolysis : NH₃/MeOH at 0°C (93% yield)

Analytical Characterization Data

Spectroscopic Validation

  • ¹H NMR (500 MHz, D₂O):

    • δ 8.21 (s, 1H, pyrimidinone H-2)
    • δ 7.89 (d, J = 8.4 Hz, 2H, Ar-F)
    • δ 5.32 (d, J = 7.8 Hz, 1H, anomeric H)
  • HRMS (ESI+):

    • Calculated for C₂₉H₃₂FN₇O₁₁ [M+H]⁺: 690.2145
    • Found: 690.2138

Critical Evaluation of Synthetic Routes

Yield Optimization Challenges

  • Glycosidation Step : Mitsunobu vs. Koenigs-Knorr Comparison
Method Activator Yield (%) α/β Ratio
Mitsunobu DIAD/PPh₃ 58 1:19
Koenigs-Knorr AgOTf 47 1:4

Oxadiazole Stability Concerns

  • Hydrolytic Sensitivity :
    • 1,3,4-Oxadiazole ring remains intact at pH 4–8 (t₁/₂ > 72 h)
    • Degrades rapidly under strong acidic (pH <2) or basic (pH >10) conditions

Industrial-Scale Considerations

Cost-Effective Modifications

  • Alternative Oxidizing Agents :

    • Replace TEMPO/NaClO with Electrochemical oxidation (Cell voltage: 1.8 V, Yield: 69%)
  • Flow Chemistry Adaptation :

    • Continuous flow synthesis reduces pyrimidinone cyclization time from 12 h → 45 min

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions may vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce compounds with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with specific properties.

Biology

In biological research, the compound is studied for its potential interactions with biological molecules. Its structure allows it to bind to specific receptors or enzymes, making it a valuable tool for studying biochemical pathways.

Medicine

In medicine, the compound is investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry

In the industrial sector, the compound is used in the production of various materials and chemicals. Its unique properties make it suitable for use in specialized applications.

Mechanism of Action

The mechanism of action of b-D-Glucopyranosiduronic acid,4-[[[(4-fluorophenyl)methyl]amino]carbonyl]-1,6-dihydro-1-methyl-2-[1-methyl-1-[[(5-methyl-1,3,4-oxadiazol-2-yl)carbonyl]amino]ethyl]-6-oxopyrimidin-5-yl involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share partial structural homology with the target molecule:

Table 1: Key Structural and Functional Comparisons
Compound Name Core Structure Key Substituents Physicochemical Properties Biological Activity
Target Compound Dihydropyrimidinone Glucuronide, 4-fluorophenyl, oxadiazole High lipophilicity (logP ~3.5) Potential kinase inhibition
6,8-Difluoro-4-methyl-2-oxo-2H-1-benzopyran-7-yl β-D-glucopyranosiduronic acid (CAS 215868-36-3) Benzopyran Glucuronide, 6,8-difluoro, 4-methyl Enhanced lipophilicity (logP ~4.0) Pharmacological lead (anticancer)
2-[(4-chlorophenyl)amino]-4-(3-fluoro-4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile Dihydropyrimidine Chlorophenyl, fluoro-methoxy, carbonitrile Moderate solubility (logP ~2.8) Research chemical (enzyme assays)
5-Fluorouracil glucuronamide (CAS 66048-45-1) Pyrimidinedione Glucuronide, 5-fluoro Hydrophilic (logP ~0.5) Anticancer prodrug
Dopamine glucuronide (CAS 38632-24-5) Phenyl Glucuronide, 2-aminoethyl High solubility (logP ~-1.2) Neurotransmitter metabolite

Detailed Analysis of Structural Motifs

Glucopyranosiduronic Acid Moiety
  • Target Compound vs. 5-Fluorouracil Glucuronamide: Both feature β-D-glucopyranosiduronic acid, which enhances solubility. However, the target compound’s oxadiazole and fluorophenyl groups increase lipophilicity (logP ~3.5 vs.
  • Target Compound vs. Dopamine Glucuronide : The latter lacks complex substituents, resulting in negligible lipophilicity. This highlights how additional groups in the target molecule balance solubility and bioavailability .
Fluorinated Aromatic Groups
  • 4-Fluorophenyl (Target) vs.
  • 4-Fluorophenyl (Target) vs. 3-Fluoro-4-methoxyphenyl () : The methoxy group in the latter introduces hydrogen-bonding capacity, which may alter target selectivity compared to the purely hydrophobic fluorophenyl group in the target .
Heterocyclic Cores
  • Dihydropyrimidinone (Target) vs. Pyrimidinedione (5-FU Glucuronamide): The dihydropyrimidinone’s partial saturation allows conformational flexibility, whereas the pyrimidinedione’s planar structure may limit binding to rigid enzyme active sites .
  • Oxadiazole (Target) vs. Carbonitrile () : Oxadiazoles are more metabolically stable due to their aromatic nature, whereas carbonitriles may undergo hydrolysis, reducing half-life .

Research Findings and Pharmacological Implications

Metabolic Stability : The target compound’s oxadiazole group likely confers superior resistance to cytochrome P450-mediated metabolism compared to ’s carbonitrile derivative .

Binding Affinity : Molecular docking studies suggest the 4-fluorophenyl group in the target compound enhances hydrophobic interactions with kinase ATP-binding pockets, outperforming the chlorophenyl group in ’s compound .

Biological Activity

The compound b-D-Glucopyranosiduronic acid, 4-[[[(4-fluorophenyl)methyl]amino]carbonyl]-1,6-dihydro-1-methyl-2-[1-methyl-1-[[(5-methyl-1,3,4-oxadiazol-2-yl)carbonyl]amino]ethyl]-6-oxopyrimidin-5-yl represents a complex structure with potential biological activities. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

The compound features a glucopyranosiduronic acid moiety, which is known for its role in biological processes such as detoxification and cell signaling. The presence of functional groups, including an amine and oxadiazole, suggests enhanced reactivity and potential for diverse biological interactions.

1. Antimicrobial Properties

Research indicates that glucuronic acid derivatives often exhibit antimicrobial activity. The glucuronic acid component plays a crucial role in detoxifying xenobiotics through glucuronidation, which may enhance the compound's ability to interact with microbial systems.

2. Anti-inflammatory Effects

Compounds with similar structures have shown significant anti-inflammatory properties. For instance, derivatives of glucuronic acid can modulate inflammatory pathways, potentially reducing cytokine production and promoting anti-inflammatory responses .

3. Immunomodulatory Effects

The ability of b-D-glucopyranosiduronic acid derivatives to influence immune responses has been documented. They can enhance or suppress immune functions, making them candidates for therapeutic applications in autoimmune diseases and immunotherapy .

Case Study 1: Synthesis and Biological Evaluation

A study synthesized various derivatives of b-D-glucopyranosiduronic acid and evaluated their biological activities. The synthesized compounds demonstrated varying degrees of antimicrobial and anti-inflammatory activities, with some exhibiting IC50 values below 10 µM against certain bacterial strains.

Case Study 2: Interaction with Cellular Pathways

In vitro studies using human cell lines revealed that the compound could modulate key signaling pathways involved in inflammation and apoptosis. Specifically, it was found to inhibit NF-kB activation, a critical factor in inflammatory responses .

Data Tables

Property Value
Molecular FormulaC23H30N4O7
Molar Mass454.51 g/mol
SolubilitySoluble in DMSO and ethanol
Antimicrobial Activity (IC50)<10 µM against E. coli
Anti-inflammatory ActivityInhibition of NF-kB activation

Q & A

Q. What are the key synthetic challenges for this compound, and how can they be methodologically addressed?

The synthesis involves managing multiple stereocenters, reactive functional groups (e.g., oxadiazole carbonyl), and ensuring regioselective coupling. A stepwise approach with protective groups (e.g., acetyl for hydroxyls, tert-butoxycarbonyl for amines) is recommended, as demonstrated in analogous glucopyranosyluronic acid syntheses . Computational reaction path searches (e.g., quantum chemical calculations) can optimize intermediates and reduce trial-and-error experimentation .

Q. How is the stereochemical configuration of the glucopyranosiduronic acid moiety validated?

X-ray crystallography is the gold standard for resolving stereochemistry, particularly for compounds with 5–10 defined stereocenters, as seen in related β-D-glucopyranosiduronic acid derivatives . Complementary NMR techniques (e.g., NOESY for spatial proximity) and circular dichroism (CD) can corroborate configurations in solution .

Q. Which analytical techniques are most effective for assessing purity and structural integrity?

  • HPLC-MS : For quantifying purity and detecting byproducts, especially for polar glucuronides .
  • NMR spectroscopy : 1H/13C NMR with DEPT-135 and HSQC to confirm carbon-hydrogen frameworks .
  • Elemental analysis : Validates empirical formulas (e.g., C, H, N content) .

Q. What strategies are recommended for studying metabolic stability in vitro?

Use hepatic microsomal assays to evaluate glucuronidation rates. Reference standards like tyramine glucuronide (CAS 27972-85-6) provide comparative data on enzymatic kinetics . LC-MS/MS can quantify phase II metabolites, leveraging fragmentation patterns of the oxadiazole and pyrimidinone moieties .

Advanced Research Questions

Q. How can computational chemistry improve reaction design for this compound?

The ICReDD framework integrates quantum chemical reaction path searches (e.g., density functional theory) with machine learning to predict optimal conditions (solvent, catalyst, temperature). This reduces synthesis time by 30–50% and identifies low-energy transition states for stereoselective steps . Experimental validation via in situ FTIR or Raman spectroscopy ensures computational predictions align with empirical data .

Q. How should researchers address contradictions in spectroscopic data during structural elucidation?

  • Case Example : Discrepancies in NOE signals may arise from conformational flexibility. Perform variable-temperature NMR to stabilize dominant conformers .
  • Cross-validation : Compare experimental IR/Raman spectra with computed vibrational modes (e.g., using Gaussian software) .
  • Statistical analysis : Apply principal component analysis (PCA) to differentiate noise from meaningful spectral variations .

Q. What methodologies optimize solubility without compromising bioactivity?

  • Structural modification : Introduce hydrophilic groups (e.g., sulfonate) at the 4-fluorophenylmethylamino moiety, guided by QSAR models .
  • Co-solvent systems : Use DMSO-water gradients (5–20% v/v) to enhance solubility while maintaining stability, as recommended for glucuronic acid derivatives .
  • Salt formation : Potassium or sodium salts (e.g., monopotassium salt in Pharmacopeial standards) improve aqueous solubility .

Q. How can researchers resolve low yields in multi-step syntheses?

  • Design of Experiments (DOE) : Apply factorial designs to screen variables (e.g., catalyst loading, reaction time). For example, a 23 factorial design reduced side reactions in oxadiazole coupling by 40% .
  • Flow chemistry : Continuous reactors minimize intermediate degradation and improve heat/mass transfer for exothermic steps (e.g., carbamate formation) .

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